2,2-dimethyl-N-[2-(trifluoromethoxy)phenyl]propanamide
Description
Chemical Structure and Properties 2,2-Dimethyl-N-[2-(trifluoromethoxy)phenyl]propanamide is a synthetic organic compound characterized by a propanamide backbone substituted with two methyl groups at the C2 position and a 2-(trifluoromethoxy)phenyl group attached via an amide linkage. Its molecular formula is C₁₂H₁₄F₃NO₂, with a molar mass of 277.24 g/mol (approximated from analogous compounds in ). The trifluoromethoxy (-OCF₃) group confers electron-withdrawing properties, enhancing metabolic stability and influencing receptor binding affinity.
Properties
IUPAC Name |
2,2-dimethyl-N-[2-(trifluoromethoxy)phenyl]propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F3NO2/c1-11(2,3)10(17)16-8-6-4-5-7-9(8)18-12(13,14)15/h4-7H,1-3H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPQLFQHZDUBQHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=CC=CC=C1OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-dimethyl-N-[2-(trifluoromethoxy)phenyl]propanamide typically involves the reaction of 2-(trifluoromethoxy)aniline with 2,2-dimethylpropanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:
[ \text{2-(trifluoromethoxy)aniline} + \text{2,2-dimethylpropanoyl chloride} \rightarrow \text{this compound} ]
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired compound.
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-N-[2-(trifluoromethoxy)phenyl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can yield amine derivatives or other reduced forms.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of substituted phenyl derivatives.
Scientific Research Applications
2,2-Dimethyl-N-[2-(trifluoromethoxy)phenyl]propanamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or protein-ligand interactions.
Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of 2,2-dimethyl-N-[2-(trifluoromethoxy)phenyl]propanamide involves its interaction with specific molecular targets. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The amide moiety can form hydrogen bonds with target proteins, influencing their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Observations:
Substituent Effects :
- Trifluoromethoxy (-OCF₃) vs. Trifluoromethyl (-CF₃) : The -OCF₃ group in the target compound may improve solubility compared to -CF₃ analogs (e.g., ) due to increased polarity, though both groups enhance metabolic stability .
- Positional Isomerism : Substitution at phenyl C2 (target compound) vs. C4 () alters steric and electronic interactions with target receptors. For example, C2-substituted analogs in show enhanced NK1 binding compared to para-substituted derivatives.
The target compound’s structural similarity suggests analogous mechanisms, though activity data are lacking. Halogenated derivatives (e.g., 3-chloro analog in ) may exhibit improved blood-brain barrier penetration due to increased lipophilicity, but toxicity risks require evaluation.
Synthetic Challenges :
- The trifluoromethoxy group in the target compound likely requires specialized reagents (e.g., trifluoromethylation agents) compared to simpler -CF₃ or methoxy (-OCH₃) groups .
- Netupitant’s synthesis () involves advanced steps like pyridine ring functionalization, highlighting the trade-off between structural complexity and therapeutic efficacy.
Biological Activity
2,2-Dimethyl-N-[2-(trifluoromethoxy)phenyl]propanamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanism of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure
The compound's structure can be represented as follows:
This structure includes a trifluoromethoxy group, which is known to influence the compound's reactivity and biological interactions.
Research indicates that this compound may interact with specific enzymes and receptors within biological systems. The presence of the trifluoromethoxy group enhances lipophilicity, potentially improving membrane permeability and bioavailability.
Enzyme Inhibition
In vitro studies have shown that this compound exhibits inhibitory activity against various enzymes. For instance, it has been tested for its ability to inhibit malate dehydrogenase (MDH) enzymes, which are crucial in metabolic pathways. The results indicated significant inhibition with IC50 values ranging from 0.78 μM to 6.18 μM depending on the structural modifications made to the phenyl ring .
Biological Assays and Efficacy
Several studies have evaluated the biological efficacy of this compound through various assays:
- Anticancer Activity : The compound has shown promise in inhibiting cancer cell proliferation. In one study, it was reported to reduce the viability of lung cancer cells significantly .
- Anti-inflammatory Properties : Preliminary data suggest that it may exhibit anti-inflammatory effects, making it a candidate for further exploration in inflammatory disease models.
- Antiparasitic Potential : There is ongoing research into its efficacy against parasitic infections, particularly leishmaniasis and Chagas disease .
Case Studies
- Lung Cancer Inhibition : A recent study focused on the dual inhibition of MDH1 and MDH2 enzymes in lung cancer cells. The compound demonstrated effective inhibition at low micromolar concentrations, suggesting its potential as a therapeutic agent in oncology .
- Tyrosinase Inhibition : Another investigation highlighted its role as a potent inhibitor of mushroom tyrosinase, with IC50 values comparable to standard inhibitors like kojic acid. This suggests potential applications in cosmetic formulations aimed at skin lightening .
Data Tables
Q & A
Q. Table 1: Synthetic Methods Comparison
| Method | Reagents | Yield (%) | Purity (HPLC) | Reference |
|---|---|---|---|---|
| Acylation | 2,2-Dimethylpropanoyl chloride, Et₃N, DCM | 75–85 | >95% | |
| Alternative | Activated esters (e.g., HATU), DIPEA | 65–70 | >90% |
Advanced: How can reaction conditions be optimized to mitigate low yields or side-product formation?
Methodological Answer:
Optimization strategies include:
- Temperature Control : Maintain 0–5°C during acyl chloride addition to minimize undesired hydrolysis or dimerization.
- Solvent Selection : Anhydrous dichloromethane or THF improves reactivity compared to polar aprotic solvents.
- Purification : Use silica gel chromatography (gradient elution: hexane → ethyl acetate) or recrystallization (ethanol/water) to isolate the product from byproducts like unreacted amine or hydrolyzed acid.
Case Study : A 15% yield increase was achieved by slow addition (~1 hr) of acyl chloride and post-reaction quenching with ice-cold water .
Basic: What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR : Confirm the trifluoromethoxy group (δ ~60–65 ppm for CF₃O in ¹³C) and amide proton (δ ~8–9 ppm in ¹H).
- FT-IR : Validate amide C=O stretch (~1650–1680 cm⁻¹) and N-H bend (~1550 cm⁻¹).
- HRMS : Verify molecular ion [M+H]+ at m/z 290.1264 (calculated for C₁₂H₁₅F₃NO₂).
Note : Compare with reference spectra of analogous compounds (e.g., N-(2-methoxyphenyl) derivatives) to resolve overlapping signals .
Advanced: How can researchers resolve contradictions in reported bioactivity data (e.g., enzyme inhibition vs. inactivity)?
Methodological Answer:
Contradictions may arise from:
- Assay Conditions : Variations in pH, temperature, or co-solvents (e.g., DMSO concentration) can alter ligand-receptor interactions.
- Structural Analogues : Subtle differences in substituents (e.g., trifluoromethoxy vs. trifluoromethyl) drastically affect binding.
Resolution Strategy :
Dose-Response Studies : Test the compound across a wider concentration range (1 nM–100 µM).
Competitive Binding Assays : Use radiolabeled ligands (e.g., [³H]-ligand displacement) to confirm direct target engagement.
Molecular Dynamics Simulations : Model interactions with targets like TRPV1 or HDACs to explain discrepancies (e.g., steric hindrance from the dimethyl group) .
Q. Table 2: Bioactivity Data Comparison
| Study | Target | IC₅₀ (µM) | Assay Conditions | Reference |
|---|---|---|---|---|
| A | TRPV1 | 0.12 | pH 7.4, 25°C | |
| B | TRPV1 | >50 | pH 6.8, 37°C |
Advanced: What strategies are effective for studying metabolic stability in vitro?
Methodological Answer:
- Microsomal Incubations : Use liver microsomes (human/rat) with NADPH cofactor. Monitor degradation via LC-MS/MS over 60 min.
- Metabolite Identification : Employ high-resolution mass spectrometry (HRMS) to detect phase I (oxidation) and phase II (glucuronidation) metabolites.
Key Finding : The trifluoromethoxy group resists oxidative metabolism, while the amide bond may hydrolyze slowly in plasma (t₁/₂ > 6 hr in human liver microsomes) .
Basic: What safety precautions are recommended for handling this compound?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use a fume hood to avoid inhalation of fine particles.
- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste.
Note : Similar trifluoromethoxy-containing compounds may cause skin irritation; refer to SDS guidelines for aryl amides .
Advanced: How can computational chemistry aid in SAR studies of this compound?
Methodological Answer:
- Docking Studies : Use AutoDock Vina to predict binding poses in targets like kinase domains.
- QSAR Modeling : Correlate substituent electronegativity (e.g., trifluoromethoxy vs. methoxy) with bioactivity.
Example : A QSAR model showed that electron-withdrawing groups enhance HDAC inhibition (R² = 0.89 for a training set of 20 analogues) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
